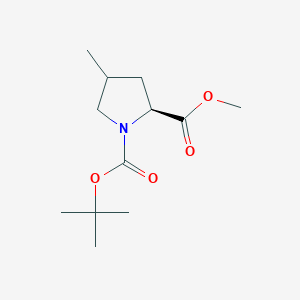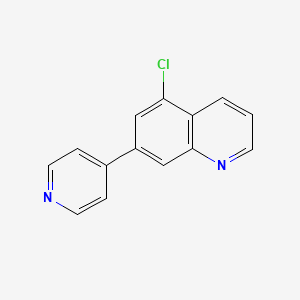
6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine is a heterocyclic compound that features a quinoline core substituted with a methoxy group at position 6, a pyrrolidinyl group at position 8, and an amine group at position 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Pyrrolidinylation: The pyrrolidinyl group can be introduced at position 8 through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Amination: The amine group at position 7 can be introduced through a reduction reaction, such as the reduction of a nitro group or an azide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents, such as reducing nitro groups to amines.
Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used as a probe to study the mechanisms of action of quinoline-based drugs and to investigate the structure-activity relationships of related compounds.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of quinoline derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites, leading to the disruption of essential biological processes. Additionally, it can interact with receptors to modulate signal transduction pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine, which lacks the methoxy, pyrrolidinyl, and amine substituents.
Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents.
Pyrrolidine: A simple nitrogen-containing heterocycle that is a key component of the compound.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, the pyrrolidinyl group increases its binding affinity to certain biological targets, and the amine group provides additional sites for chemical modification and interaction with enzymes and receptors.
Properties
CAS No. |
88609-33-0 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
6-methoxy-8-pyrrolidin-1-ylquinolin-7-amine |
InChI |
InChI=1S/C14H17N3O/c1-18-11-9-10-5-4-6-16-13(10)14(12(11)15)17-7-2-3-8-17/h4-6,9H,2-3,7-8,15H2,1H3 |
InChI Key |
SUDNZAWMEPVPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC=N2)N3CCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


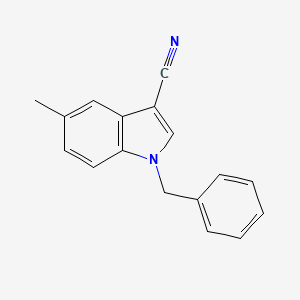


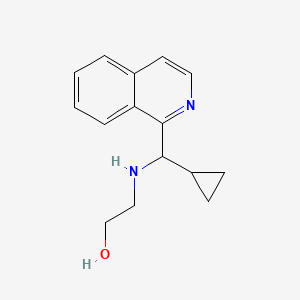
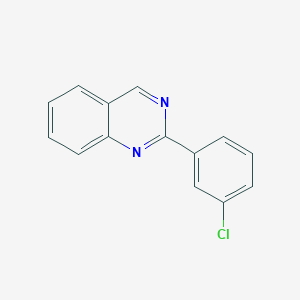

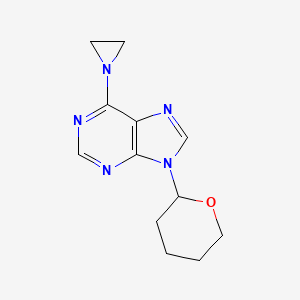

![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)

